Cas no 2097936-52-0 (3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride)

3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride is a fluorinated heterocyclic compound featuring a pyrrolidine-oxadiazole scaffold. Its structural uniqueness, combining a difluoropyrrolidine moiety with a methyl-substituted oxadiazole ring, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the oxadiazole core contributes to diverse pharmacological interactions. The hydrochloride salt form improves solubility, facilitating handling and formulation in synthetic applications. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its balanced lipophilicity and electronic properties. Its well-defined structure ensures reproducibility in research and industrial settings.
3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride structure
2097936-52-0 structure
Product Name:3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride
CAS No:2097936-52-0
MF:C7H10ClF2N3O
MW:225.623607158661
CID:5212955
Update Time:2025-10-29

3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4,4-difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride
    • 3-(4,4-difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride
    • 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride
    • Inchi: 1S/C7H9F2N3O.ClH/c1-4-11-6(12-13-4)5-2-7(8,9)3-10-5;/h5,10H,2-3H2,1H3;1H
    • InChI Key: LEXOKIHFRCZUGU-UHFFFAOYSA-N
    • SMILES: Cl.FC1(CNC(C2=NOC(C)=N2)C1)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Topological Polar Surface Area: 51

3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride Pricemore >>

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3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride Related Literature

Additional information on 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride

Introduction to 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride (CAS No. 2097936-52-0)

3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride, identified by its CAS number 2097936-52-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a difluoropyrrolidine moiety and a methyl-substituted oxadiazole ring, contribute to its unique chemical properties and make it a promising candidate for further investigation.

The difluoropyrrolidine group in the molecular structure of 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride is a key feature that influences its reactivity and biological interactions. Difluorinated pyrrolidine derivatives have been extensively studied due to their ability to enhance metabolic stability and binding affinity in drug-like molecules. This property makes them particularly valuable in the design of novel therapeutic agents targeting various biological pathways.

Moreover, the 5-methyl substituent on the oxadiazole ring adds another layer of complexity to the compound's behavior. The methyl group can influence electronic distribution, steric hindrance, and overall solubility, all of which are critical factors in drug design. The combination of these structural elements suggests that 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride may exhibit unique pharmacological properties that could be exploited for therapeutic purposes.

In recent years, there has been a growing interest in 1,2,4-oxadiazole derivatives due to their reported activities against various diseases. These compounds have shown promise in preclinical studies as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, some oxadiazole-based molecules have demonstrated antiviral and anticancer properties, making them attractive candidates for further development.

The hydrochloride salt form of this compound is particularly noteworthy as it enhances the compound's solubility in aqueous solutions. This is a crucial factor for pharmaceutical applications, as it facilitates formulation into oral or injectable dosage forms. Improved solubility often translates to better bioavailability and efficacy in vivo.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with greater accuracy. Studies using virtual screening techniques have identified 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride as a potential lead compound for further optimization. These computational approaches have helped in understanding the interactions between the molecule and biological targets at an atomic level.

Experimental validation of these predictions has been ongoing in several research laboratories. Initial pharmacokinetic studies suggest that this compound exhibits favorable pharmacokinetic profiles, including reasonable absorption and moderate excretion rates. These findings are encouraging for the development of next-generation therapeutics based on this scaffold.

The synthesis of 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the difluoropyrrolidine group necessitates specialized synthetic methodologies to ensure high yield and purity. Researchers have employed advanced techniques such as transition-metal-catalyzed cross-coupling reactions to construct the core oxadiazole ring.

The presence of both fluorine atoms in the pyrrolidine ring introduces unique electronic properties that can modulate drug-receptor interactions. Fluorine atoms are known to influence metabolic stability by participating in hydrogen bonding networks and altering electronic distributions around aromatic systems. This feature makes fluorinated compounds particularly interesting for medicinal chemistry applications.

As part of ongoing research efforts, scientists are exploring derivatives of this compound with modified substitution patterns on the oxadiazole ring or different fluoroalkyl groups attached to the pyrrolidine moiety. Such modifications aim to enhance potency against specific targets while maintaining favorable pharmacokinetic properties.

The potential applications of 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride extend across multiple therapeutic areas. Preliminary data suggest that it may have utility in treating inflammatory disorders by inhibiting key enzymes involved in pro-inflammatory pathways. Additionally, its structural motifs are reminiscent of molecules with anticancer activity.

In conclusion,3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-Oxadiazole hydrochloride (CAS No. 2097936–52–0) represents a promising chemical entity with significant potential for further development。 Its unique structural features, combined with encouraging preclinical data, position it as a valuable candidate for future pharmaceutical research。 Continued investigation into its biological activities and synthetic optimization will likely uncover new therapeutic opportunities。

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